molecular formula C20H17ClN6OS B11268883 N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B11268883
M. Wt: 424.9 g/mol
InChI Key: XKGBVUUOEFSHKC-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of a thiosemicarbazide with a suitable electrophile.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

    Anticancer Activity: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

  • Uniqueness

    • The presence of both triazole and thiadiazole rings in the same molecule provides a unique combination of biological activities.
    • The chloro substituent on the phenyl ring enhances its antimicrobial and anticancer properties compared to similar compounds without this substituent.

Properties

Molecular Formula

C20H17ClN6OS

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C20H17ClN6OS/c1-11-7-9-14(10-8-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-6-4-5-15(21)12(16)2/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

XKGBVUUOEFSHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)C

Origin of Product

United States

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